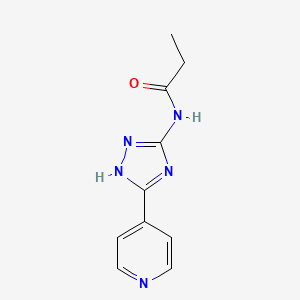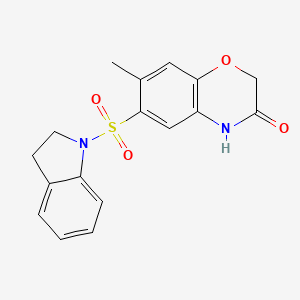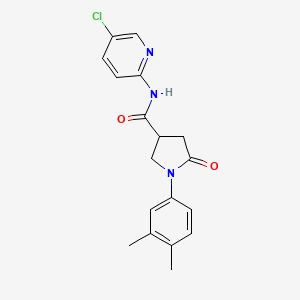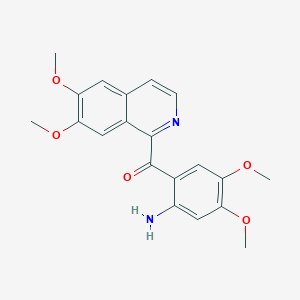![molecular formula C17H19N3O2S B4419352 N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4419352.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide, also known as BMS-345541, is a potent and selective inhibitor of IκB kinase (IKK) that has been extensively studied in scientific research. It is a small molecule that has shown promising results in various disease models, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide inhibits the activity of IKK by binding to its ATP-binding site, preventing the phosphorylation of IκBα and subsequent activation of NF-κB. This results in the suppression of NF-κB-dependent gene expression, leading to the inhibition of inflammation and cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-cancer effects in various disease models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for IKK inhibition, its ability to penetrate cell membranes and reach intracellular targets, and its well-established synthesis method. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in water, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide in scientific research. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity. Another direction is to study its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects and to identify its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide has been widely used as a tool compound in scientific research to investigate the role of IKK in various cellular processes. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer. This compound has been used to study the molecular mechanism of NF-κB activation and its downstream signaling pathways. It has also been used to investigate the role of IKK in the regulation of cell proliferation, apoptosis, and differentiation.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-8-10-14(11-9-13)23(21,22)18-12-4-7-17-19-15-5-2-3-6-16(15)20-17/h2-3,5-6,8-11,18H,4,7,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENDBXNACQNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B4419271.png)

![5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinonitrile](/img/structure/B4419283.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)
![9-(4-isopropoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4419291.png)

![3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
![3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole](/img/structure/B4419313.png)

![7-{[(2,6-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)

![4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4419384.png)
![N-(3,7,7-trimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419388.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4419396.png)